[p-(p-Cyanophenoxy)phenyl]acetic Acid
Description
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[4-(4-cyanophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H11NO3/c16-10-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)9-15(17)18/h1-8H,9H2,(H,17,18) |
InChI Key |
KJDOQLZGLODVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Enzymatic Acylation Kinetics
Key Findings :
- Electron-Withdrawing Groups (EWGs): Substituted phenyl esters of benzoic and acetic acids exhibit accelerated acylation rates in enzymatic reactions due to EWGs. For example, p-nitrophenyl acetate shows a second-order acylation rate constant of 1,425 M⁻¹s⁻¹ at pH 7.47 (0.1 M phosphate buffer with 5% CH₃COOH) . The cyano group in [p-(p-cyanophenoxy)phenyl]acetic acid likely enhances reactivity similarly, though exact kinetic data are unavailable.
- Mechanistic Differences: Esters with EWGs (e.g., nitro, cyano) follow a general base-catalyzed mechanism involving Ser195 hydroxyl activation in enzymes like chymotrypsin. This contrasts with non-specific esters (e.g., phenyl p-nitrobenzoate), where His57 imidazole acts as the nucleophile . The p values (measure of substituent effects) for specific esters (e.g., phenyl N-benzyloxycarbonyl-L-tryptophanate) range from 0.5–0.6, lower than non-specific esters (p ~1.96), indicating distinct transition states .
Table 1 : Acylation Rate Constants of Selected Phenyl Esters
Key Findings :
- Phenylacetic Acid (PAA) : A natural auxin analog, PAA promotes shoot elongation and root formation in plants (e.g., chickpea) at 1.0 mg dm⁻³ when combined with cytokinins like BAP .
- Substituted Derivatives: 4-Chlorophenoxyacetic acid (4-CPA): A synthetic auxin used in agriculture for fruit setting . this compound: The cyano group may enhance stability and membrane permeability compared to PAA, but its auxin activity remains unexplored in the provided evidence.
Table 2 : Growth Regulation Efficiency of Auxin Analogs
Preparation Methods
Ugi Multi-Component Reaction
The Ugi reaction is a four-component process enabling rapid assembly of complex molecules. For this compound, this method involves:
-
Reactants : p-Cyanophenol derivatives, phenylacetic acid precursors, isocyanides, and aldehydes.
-
Conditions : Conducted in dichloromethane at ambient temperature (20–25°C) for 12–24 hours.
-
Mechanism : The reaction proceeds via imine formation, followed by nucleophilic attack of the isocyanide and subsequent Mumm rearrangement to yield the target compound.
Optimization Insights :
-
Solvent Choice : Dichloromethane enhances reaction efficiency due to its polarity and ability to stabilize intermediates.
-
Catalyst-Free : Unlike traditional peptide couplings, the Ugi reaction avoids heavy-metal catalysts, reducing purification complexity.
-
Yield : Typical yields range from 65% to 78%, with purity >95% after recrystallization.
Diazotisation-Hydrolysis Sequence
This two-step method, adapted from patented protocols for phenylacetic acid derivatives, involves diazotisation followed by acid-catalyzed hydrolysis.
Diazotisation Step
-
Reactants : p-(p-Cyanophenoxy)aniline, vinylidene chloride, diazo reagents (e.g., sodium nitrite), and Cu catalysts (e.g., cuprous bromide).
-
Conditions : Conducted in a mixed solvent system (water/dichloroethane) at –5°C to 5°C for 2–5 hours.
-
Intermediate : Forms 1-(2,2,2-trichloroethyl)-p-(p-cyanophenoxy)benzene.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | –5°C to 5°C | Prevents byproduct formation |
| Cu Catalyst Loading | 5–10 wt% | Accelerates diazo coupling |
| Solvent Ratio (H₂O:Organic) | 1:0.5–1.5 | Enhances reactant solubility |
Hydrolysis Step
-
Reactants : Intermediate from diazotisation, concentrated sulfuric acid (30–90%).
-
Conditions : Reflux at 80–95°C for 8–15 hours under nitrogen.
-
Workup : Neutralization, extraction with dichloroethane, and recrystallization from toluene.
Performance Metrics :
Comparative Analysis of Methods
Efficiency and Scalability
-
Ugi Reaction : Suitable for small-scale synthesis (1–100 g) with minimal safety hazards but limited industrial scalability due to stoichiometric reagent use.
-
Diazotisation-Hydrolysis : Scalable to multi-kilogram batches, as demonstrated in patent examples, but requires stringent temperature control and hazardous reagents.
Cost Considerations
| Factor | Ugi Reaction | Diazotisation-Hydrolysis |
|---|---|---|
| Raw Material Cost | High (isocyanides) | Low (aniline derivatives) |
| Catalyst Cost | None | Moderate (Cu catalysts) |
| Energy Consumption | Low | High (reflux conditions) |
Mechanistic Insights
Electron-Withdrawing Effects
The cyanophenoxy group’s electron-withdrawing nature enhances electrophilicity at the acetic acid moiety, facilitating nucleophilic attacks during hydrolysis. This electronic modulation is critical for achieving high regioselectivity in both synthetic routes.
Byproduct Formation
-
Ugi Reaction : Minor imine tautomerization byproducts (<5%).
-
Diazotisation-Hydrolysis : Chlorinated side products (e.g., trichloroethyl derivatives) require careful extraction to maintain purity.
Industrial Applications and Modifications
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [p-(p-Cyanophenoxy)phenyl]acetic Acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, reacting p-cyanophenol with a bromo- or chloro-substituted phenylacetic acid derivative under basic conditions (e.g., sodium methoxide in DMF at 60–80°C) . Controlled inert atmospheres (N₂/Ar) and anhydrous solvents minimize side reactions like oxidation of the cyano group . Yield optimization requires monitoring reaction progression via TLC or HPLC, with typical yields ranging from 65–85% depending on purification methods (e.g., recrystallization vs. column chromatography) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm for phenyl groups) and acetic acid protons (δ 3.6–3.8 ppm for CH₂ and δ 12–13 ppm for COOH) .
- FT-IR : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and cyano (C≡N stretch at ~2220 cm⁻¹) functional groups .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 178.16 for C₉H₇NO₃) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., COX-2 inhibition vs. no effect) may arise from:
- Structural analogs : Subtle differences in substituent placement (e.g., para vs. meta cyano groups) alter binding affinity .
- Assay conditions : Validate using standardized protocols (e.g., cell lines, enzyme concentrations) and include positive controls (e.g., indomethacin for COX assays) .
- Metabolite interference : Perform stability studies (e.g., incubate compound in PBS/buffer at 37°C for 24h) to rule out degradation products .
Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to targets (e.g., PPAR-γ or 5-LOX). Key steps:
- Ligand preparation : Optimize protonation states (pH 7.4) and generate 3D conformers .
- Receptor grid definition : Use crystal structures (PDB IDs: 1I7L for PPAR-γ) and include flexible residues near the active site .
- Free energy calculations (MM/GBSA) : Rank derivatives by binding affinity and validate with in vitro assays .
Q. What are the critical parameters for scaling up this compound synthesis while maintaining reproducibility?
- Methodological Answer : Key factors include:
- Solvent choice : Replace DMF with greener solvents (e.g., THF/water biphasic systems) to simplify purification .
- Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Experimental Design & Safety
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
- Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the cyano group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
